4-Chloro-2-fluoro-5-nitrotoluene
Overview
Description
4-Chloro-2-fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of toluene, where the methyl group is substituted with chlorine, fluorine, and nitro groups. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is often used as a reagent in the synthesis of various compounds , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
It is known to participate in suzuki–miyaura coupling , a type of cross-coupling reaction. In this reaction, the compound may act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst.
Pharmacokinetics
Similar compounds have been noted to have high gi absorption , suggesting that 4-Chloro-2-fluoro-5-nitrotoluene might also be readily absorbed in the gastrointestinal tract.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, it has been used in the synthesis of C-11 labeled analogs of N,N -dimethyl-2- (2′-amino-4′-hydroxymethyl-phenylthio)benzylamine, which were evaluated as serotonin transporter imaging agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, its melting point is reported to be between 42-45°C , indicating that it transitions from a solid to a liquid state within this temperature range.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-nitrotoluene typically involves the nitration of 4-Chloro-2-fluorotoluene. The process includes the following steps:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration processes, where reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and fluoro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Oxidation: Potassium permanganate.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the oxidation of the methyl group.
Scientific Research Applications
4-Chloro-2-fluoro-5-nitrotoluene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the production of herbicides and pesticides.
Material Science: It serves as a building block for the synthesis of advanced materials with specific properties.
Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2-fluoro-5-nitrotoluene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific electronic and steric requirements .
Properties
IUPAC Name |
1-chloro-5-fluoro-4-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDPAVRCQNFVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171426 | |
Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18349-11-6 | |
Record name | 1-Chloro-5-fluoro-4-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18349-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018349116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluoro-5-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-fluoro-5-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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